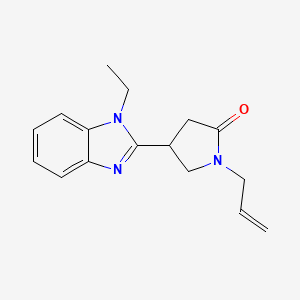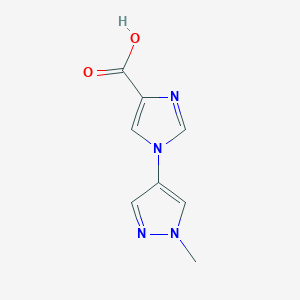![molecular formula C8H14ClN3 B2948016 1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride CAS No. 2379945-50-1](/img/structure/B2948016.png)
1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride is a chemical compound that features a unique combination of azetidine and pyrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the pyrazole moiety. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile, heated to around 60°C .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole moiety to its corresponding hydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, due to its ring strain.
Common Reagents and Conditions:
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxides of the azetidine ring.
Reduction: Hydropyrazole derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(Azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Azetidine Hydrochloride: Shares the azetidine ring but lacks the pyrazole moiety.
1-[(Azetidin-3-yl)methyl]-4-iodo-1H-pyrazole Hydrochloride: Similar structure with an iodine atom instead of a methyl group.
Uniqueness: 1-[(Azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride is unique due to its specific combination of azetidine and pyrazole rings, which imparts distinct chemical reactivity and potential biological activities .
Propiedades
IUPAC Name |
1-(azetidin-3-ylmethyl)-4-methylpyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-7-2-10-11(5-7)6-8-3-9-4-8;/h2,5,8-9H,3-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUZMKDXMIBETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2947942.png)
![6-(3-Fluorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2947943.png)



![N-(4-acetamidophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2947948.png)
![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(PHENYLSULFANYL)BUTANAMIDE HYDROCHLORIDE](/img/structure/B2947949.png)
![N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2947951.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2947954.png)

